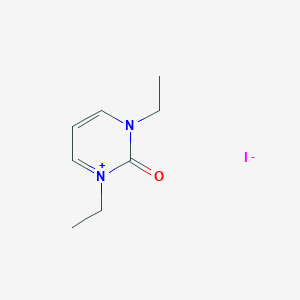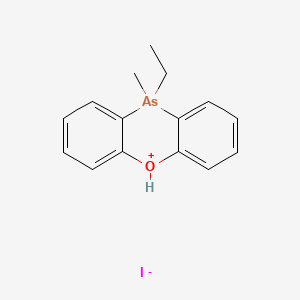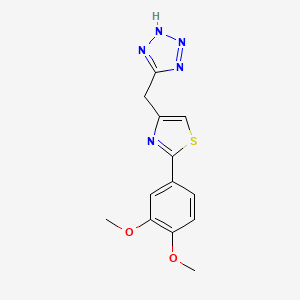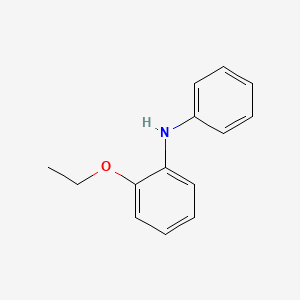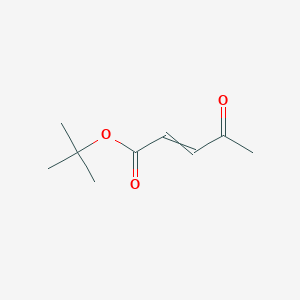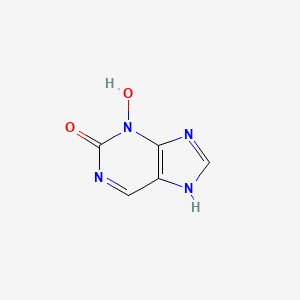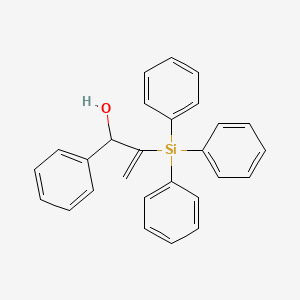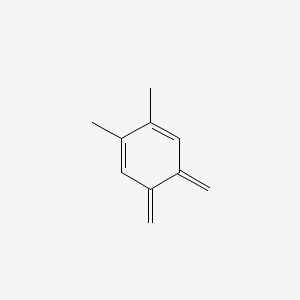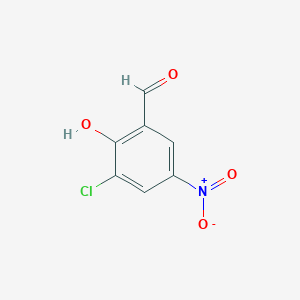
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the quaternization of the pyridine ring with benzyl bromide to form the pyridinium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 1-benzyl-4-(6-methoxy-1H-indol-3-yl)pyridine.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridinium ion can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: Similar structure but lacks the indole moiety.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a methoxy-substituted indole but differs in the acetic acid group.
N~3~-[3-(1H-indol-6-yl)benzyl]pyridine-2,3-diamine: Similar indole and pyridine structure but with different substitutions.
Uniqueness
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is unique due to its combination of a methoxy-substituted indole and a pyridinium ion
Eigenschaften
CAS-Nummer |
52157-76-3 |
|---|---|
Molekularformel |
C21H19BrN2O |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
3-(1-benzylpyridin-1-ium-4-yl)-6-methoxy-1H-indole;bromide |
InChI |
InChI=1S/C21H18N2O.BrH/c1-24-18-7-8-19-20(14-22-21(19)13-18)17-9-11-23(12-10-17)15-16-5-3-2-4-6-16;/h2-14H,15H2,1H3;1H |
InChI-Schlüssel |
SXMWNTWVTXGABV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


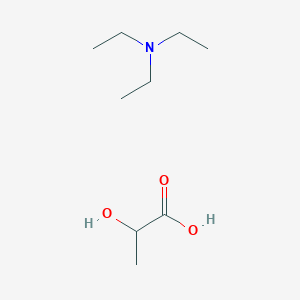
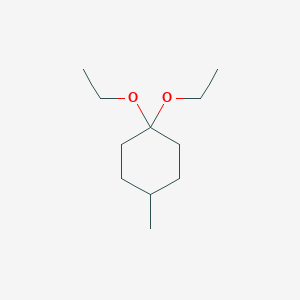
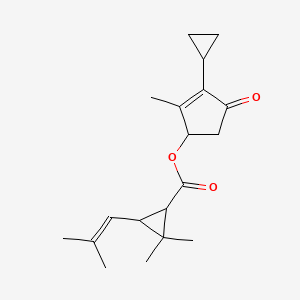
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
